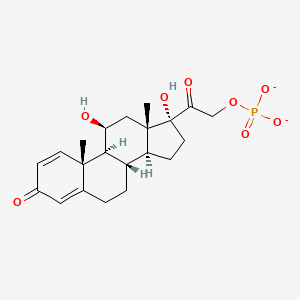

Prednisolone phosphate(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H27O8P-2 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C21H29O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28)/p-2/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |

InChI Key |

JDOZJEUDSLGTLU-VWUMJDOOSA-L |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Prodrug Mechanism and Biotransformation Studies

Enzymatic Hydrolysis Pathways

The conversion of prednisolone (B192156) phosphate (B84403) into its active form, prednisolone, is a critical step for its pharmacological action. This biotransformation is an enzymatic hydrolysis reaction that removes the phosphate moiety from the 21-hydroxyl position of the steroid nucleus.

The bioactivation of prednisolone phosphate is carried out by phosphatase enzymes. researchgate.netresearchgate.net Specifically, alkaline phosphatase (ALP), a membrane-bound enzyme found in various tissues, is responsible for cleaving the phosphate substructure from the prodrug, thereby releasing the active prednisolone. researchgate.net Phosphatases are a class of hydrolase enzymes that remove phosphate groups from their substrates through the addition of water. researchgate.net This enzymatic action is a common mechanism for the activation of phosphate-based prodrugs within the body. researchgate.net

In vitro studies using various mammalian cell lines have demonstrated the role of alkaline phosphatase in the context of glucocorticoids. The alkaline phosphatase content in different tissue culture cell lines can range from undetectable to high concentrations. nih.govnih.gov In certain human epithelial cell lines that initially lack the enzyme, its production can be induced by the presence of glucocorticoids like Δ1-hydrocortisone. nih.govnih.gov Notably, the presence of phosphate in the culture medium did not inhibit the induction of the enzyme by prednisolone. nih.govnih.govsemanticscholar.org

A comparative study on a similar phosphate prodrug, dexamethasone (B1670325) sodium phosphate, characterized its hydrolysis in plasma from different species. The in vitro half-life in rat plasma was found to be 1.75 hours, a significantly faster rate than the 10–12 hour half-life observed in sheep and human plasma, highlighting species-specific differences in enzymatic activity. nih.gov

Following administration, prednisolone phosphate undergoes rapid and extensive conversion to prednisolone in the body. wikipedia.org Studies involving the intravenous injection of prednisolone phosphate in human subjects show the subsequent appearance and clearance of prednisolone in the plasma. nih.govnih.gov In one such study, the mean half-time of prednisolone following the administration of the phosphate prodrug was determined to be approximately 240 minutes. nih.gov

The conversion is not limited to a single organ. Phosphatases are widely distributed throughout the body, including the liver, kidney, intestine, and bone, indicating that the bioconversion can occur systemically. researchgate.net The related prodrug, prednisone (B1679067), is known to be activated to prednisolone by first-pass metabolism in the liver, which underscores the significant role of the liver in the biotransformation of these compounds. wikipedia.org The rapid hydrolysis of another glucocorticoid phosphate prodrug, dexamethasone phosphate, which has a reported in vivo hydrolysis half-life of just 5 minutes, further supports the efficiency of systemic phosphatases in activating these types of prodrugs. mdpi.com

Comparative Bioconversion Kinetics of Glucocorticoid Prodrugs

The rate at which glucocorticoid prodrugs are converted to their active forms can vary significantly, impacting the systemic availability and pharmacokinetic profile of the active metabolite. These differences are influenced by both the type of prodrug ester and the specific glucocorticoid structure.

Different glucocorticoid prodrugs exhibit distinct pharmacokinetic profiles due to variances in their hydrolysis rates. For instance, after intravenous administration of their respective ester prodrugs to human subjects, the plasma half-time of prednisolone was found to be significantly longer than that of hydrocortisone. This indicates a slower clearance and potentially longer duration of action for prednisolone once it is formed. capes.gov.br The bioavailability of prednisolone after oral administration is nearly complete, reported to be between 80% and 100%. nih.govresearchgate.net

The table below presents comparative pharmacokinetic data for different glucocorticoids, derived from their respective prodrugs, illustrating the differences in their in vivo hydrolysis and disposition.

| Glucocorticoid | Prodrug Form Administered | Resulting Plasma Half-Life of Active Drug | Species |

| Prednisolone | Prednisolone Phosphate (IV) | ~240 minutes nih.gov | Human |

| Prednisolone | Prednisolone Succinate (IV) | 204 - 241 minutes capes.gov.br | Human |

| Hydrocortisone | Hydrocortisone Succinate (IV) | 113 minutes capes.gov.br | Human |

| Dexamethasone | Dexamethasone Phosphate (IV) | Hydrolysis half-life of 5 minutes mdpi.com | Human |

| Methylprednisolone | Methylprednisolone Sodium Succinate (IV) | Clearance similar to unbound prednisolone nih.gov | Human |

This table is interactive. Click on the headers to sort the data.

The chemical structure of both the parent glucocorticoid and the promoiety (the ester group) plays a crucial role in the biotransformation profile. The 21-hydroxyl group on the steroid nucleus is a common site for modification to create ester prodrugs, such as phosphates or succinates, which are designed to improve water solubility. nih.gov

The core structure of the glucocorticoid itself influences its metabolic stability and potency. For example, the introduction of a double bond between carbons 1 and 2 in the A-ring (as in prednisolone compared to hydrocortisone) increases glucocorticoid activity. researchgate.net Further modifications, such as the addition of a 6α-methyl group (as in methylprednisolone), can enhance potency even more by affecting interactions with cellular targets rather than altering stability. nih.govnih.gov Fluorination at the 9α position is known to enhance both glucocorticoid and mineralocorticoid activity, partly by reducing the metabolic rate. nih.gov These structural features of the active drug determine its intrinsic pharmacokinetic properties, such as clearance and volume of distribution, once it is released from the prodrug form. nih.gov

Molecular and Cellular Mechanisms of Action of the Active Metabolite Prednisolone

Glucocorticoid Receptor Binding and Intracellular Translocation

The initial steps of prednisolone (B192156) action occur within the cytoplasm and involve binding to and activating a specific receptor, which then moves into the cell's nucleus.

In its inactive state, the glucocorticoid receptor (GR) is located primarily in the cytoplasm. wikipedia.org It exists as part of a large multi-protein complex that includes chaperone proteins like heat shock protein 90 (hsp90), heat shock protein 70 (hsp70), and various immunophilins. nih.govwikipedia.orgtg.org.au These chaperones maintain the receptor in a specific conformation that has a high affinity for binding its ligand but prevents it from interacting with DNA. nih.govtg.org.au

When prednisolone enters the cell, it binds to the ligand-binding domain (LBD) of the GR. nih.govpatsnap.com This binding event triggers a conformational change in the receptor protein, causing the dissociation of the associated chaperone proteins. wikipedia.orgnih.gov This unmasking of the receptor is a critical activation step. nih.gov

The dissociation of the chaperone proteins exposes two nuclear localization signals (NLS) on the activated GR. nih.govfrontiersin.org These signals facilitate the rapid transport of the prednisolone-GR complex from the cytoplasm into the nucleus through nuclear pores. nih.govfrontiersin.org This translocation process is an active, energy-dependent mechanism. frontiersin.orgwikipedia.org Studies have shown this nuclear import can be completed within minutes of ligand binding. wikipedia.orgconicet.gov.ar Once inside the nucleus, the prednisolone-GR complex can directly influence gene transcription. patsnap.comwikipedia.org

Genomic Mechanisms of Action

Inside the nucleus, the activated prednisolone-GR complex modulates the expression of a wide array of genes, leading to the broad anti-inflammatory and immunosuppressive effects of the drug. This is achieved primarily through direct binding to DNA sequences or through interaction with other transcription factors.

The primary mechanism for altering gene expression is the direct binding of the prednisolone-GR complex to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.comnih.gov The GR typically forms a homodimer (a complex of two identical GR units) to bind to these GREs, which are located in the promoter regions of target genes. nih.goversnet.orgatsjournals.org

Binding to a positive GRE generally results in the upregulation or activation of gene transcription (transactivation). wikipedia.orgwikipedia.org This process involves the recruitment of coactivator proteins, such as CREB-binding protein (CBP), which can modify chromatin structure through histone acetylation, making the DNA more accessible for transcription. nih.goversnet.org Conversely, the complex can bind to negative GREs (nGREs) to suppress or repress gene transcription (transrepression). ersnet.orgatsjournals.orgfrontiersin.org This direct DNA binding is estimated to regulate between 10 and 100 genes per cell. ersnet.org

| Mechanism | Receptor State | Location | Action | Primary Outcome |

| Transactivation | Ligand-bound GR Homodimer | Nucleus | Binds to positive Glucocorticoid Response Elements (GREs) | Increased transcription of target genes |

| Transrepression | Ligand-bound GR Homodimer | Nucleus | Binds to negative Glucocorticoid Response Elements (nGREs) | Decreased transcription of target genes |

A key component of prednisolone's therapeutic effect is its ability to increase the transcription of genes that encode anti-inflammatory proteins. wikipedia.orgdrugbank.com Through the transactivation mechanism described above, the prednisolone-GR complex binds to GREs in the promoter regions of these genes, switching them on. ersnet.org This leads to the synthesis of proteins that actively suppress inflammation. patsnap.com Recent research highlights that these gene activation events are crucial for the anti-inflammatory effects of glucocorticoids. nih.gov

Table 1: Examples of Upregulated Anti-inflammatory Proteins by Prednisolone

| Protein | Function | Citation |

|---|---|---|

| Lipocortin-1 (Annexin A1) | Inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. | patsnap.comnih.govpatsnap.com |

| Interleukin-10 (IL-10) | A potent anti-inflammatory cytokine that inhibits the production of pro-inflammatory cytokines. | nih.govdrugbank.comnih.gov |

| Interleukin-1 Receptor Antagonist (IL-1ra) | Blocks the activity of the pro-inflammatory cytokine Interleukin-1. | nih.gov |

| Glucocorticoid-induced leucine (B10760876) zipper (GILZ) | Interacts with and inhibits the function of pro-inflammatory transcription factors NF-κB and AP-1. | ersnet.orgnih.gov |

| Mitogen-activated protein kinase phosphatase-1 (MKP-1/DUSP1) | Inhibits MAP kinase signaling pathways, which are involved in the inflammatory response. | ersnet.orgnih.gov |

| Amphiregulin (AREG) | Important in tissue repair processes. | medrxiv.org |

Perhaps the most significant anti-inflammatory effect of prednisolone is the potent suppression of multiple inflammatory genes. nih.gov This is largely achieved through a mechanism of transrepression that does not involve direct binding of the GR to the DNA of these inflammatory genes, as they often lack GREs. nih.govnih.gov

Instead, the activated GR directly interacts with other key transcription factors that drive inflammatory gene expression, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.goversnet.orgpatsnap.com These transcription factors are activated by inflammatory stimuli and are crucial for the expression of numerous pro-inflammatory molecules. rjppd.orgatsjournals.org The prednisolone-GR complex can physically bind to ("tether") activated NF-κB or AP-1, preventing them from binding to their own DNA response elements and initiating transcription. nih.govnih.gov This effectively shuts down the inflammatory cascade at a central control point. spandidos-publications.comresearchgate.net This interference leads to a marked reduction in the production of pro-inflammatory cytokines, chemokines, adhesion molecules, and inflammatory enzymes. nih.govnih.govspandidos-publications.com

Table 2: Examples of Inhibited Pro-inflammatory Molecules and Pathways by Prednisolone

| Molecule/Pathway | Role in Inflammation | Mechanism of Inhibition | Citation |

|---|---|---|---|

| Nuclear Factor-kappa B (NF-κB) | Master regulator of inflammatory gene expression. | Direct protein-protein interaction (tethering) with the activated GR; induction of the inhibitor IκBα. | ersnet.orgdrugbank.comnih.govpatsnap.com |

| Activator Protein-1 (AP-1) | Transcription factor for various inflammatory genes. | Direct protein-protein interaction (tethering) with the activated GR. | ersnet.orgnih.govspandidos-publications.com |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Mediate and amplify the inflammatory response. | Repression of their gene transcription via inhibition of NF-κB and AP-1. | patsnap.comspandidos-publications.comresearchgate.net |

| Chemokines (e.g., CCL2, CXCL10) | Recruit immune cells to the site of inflammation. | Repression of their gene transcription. | medrxiv.orgspandidos-publications.commedrxiv.org |

| Matrix Metalloproteinases (e.g., MMP-9, MMP12) | Enzymes involved in tissue degradation and cell migration during inflammation. | Suppression of their expression. | medrxiv.orgspandidos-publications.commedrxiv.org |

| Phospholipase A2 (PLA2) | Enzyme that initiates the arachidonic acid cascade, producing prostaglandins and leukotrienes. | Indirectly inhibited via the upregulation of Lipocortin-1. | nih.govpatsnap.com |

Advanced Delivery Systems and Their Research Applications

Liposomal Formulations for Targeted Delivery

Liposomal encapsulation of Prednisolone (B192156) phosphate (B84403) (PLP) represents a widely investigated strategy to improve its therapeutic index. By enclosing the water-soluble PLP within lipid-based vesicles, researchers aim to alter its pharmacokinetic profile, directing it toward specific pathological sites while minimizing systemic exposure.

The encapsulation of Prednisolone phosphate into liposomes is a key strategy to prolong its presence in the bloodstream. uu.nl A common and widely studied approach involves using long-circulating liposomes (LCLs), which are typically around 100 nm in diameter and feature a polyethylene (B3416737) glycol (PEG) coating. universiteitleiden.nl This "PEGylation" allows the liposomes to evade rapid clearance by the mononuclear phagocyte system (MPS), thereby extending their circulation half-life significantly compared to the free drug. utwente.nluniversiteitleiden.nl For instance, in human studies, packaging Prednisolone phosphate in PEGylated liposomes extended the drug's half-life to between 45 and 63 hours, a 7- to 15-fold increase compared to intravenously administered free Prednisolone phosphate. utwente.nl

The process of encapsulation involves hydrating a lipid film—often composed of lipids like dipalmitoyl phosphatidylcholine (DPPC), cholesterol, and a PEG-conjugated lipid such as PEG-distearoyl phosphatidylethanolamine (B1630911) (PEG-DSPE)—with an aqueous solution of Prednisolone phosphate. universiteitleiden.nlmdpi.com The resulting formulation contains the stable, water-soluble phosphate ester of the glucocorticoid, which is converted to the active prednisolone form within the body. uu.nl Pharmacokinetic analyses confirm that this strategy leads to sustained levels of the liposome-bound drug in the plasma. uu.nl

Comparison of Plasma Levels for Free vs. Liposomal Prednisolone Phosphate

| Formulation | Key Pharmacokinetic Feature | Observation | Source |

|---|---|---|---|

| Free Prednisolone Phosphate (PLP) | Elimination | Displays fast elimination and is undetectable in tissue 6 hours post-injection. | utwente.nl |

| Liposomal Prednisolone Phosphate (L-PLP) | Circulation | Remains in circulation for long periods. | universiteitleiden.nlmdpi.com |

| Liposomal Prednisolone Phosphate (L-PLP) | Drug Levels | Concentrations decrease very slowly, with significant levels still present 42 hours after injection. | utwente.nl |

| Liposomal Prednisolone Phosphate (L-PLP) | Half-life (Humans) | Markedly prolonged to 45-63 hours. | utwente.nl |

A primary advantage of liposomal delivery systems is their passive accumulation in tissues with increased vascular permeability, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. utwente.nlsemanticscholar.org This effect facilitates the localization of liposomes at sites of inflammation and in tumors. utwente.nl

In preclinical models of rheumatoid arthritis, intravenously administered PEGylated liposomes containing PLP were shown to accumulate in inflamed joints, leading to enhanced therapeutic effects compared to the free drug. universiteitleiden.nlmdpi.com Similarly, studies in models of atherosclerosis, multiple sclerosis, and kidney transplant rejection have demonstrated that liposomes can pass through permeable vascular lesions and accumulate at the pathological sites. universiteitleiden.nlutwente.nlmdpi.com Histological studies using colloidal gold-loaded liposomes confirmed that these vesicles are taken up by phagocytic cells, particularly macrophages, in tissues such as the spinal cord, spleen, and liver in an experimental autoimmune encephalomyelitis (EAE) rat model. utwente.nl This targeted accumulation results in markedly higher local concentrations of prednisolone compared to the administration of the free drug. utwente.nlnih.gov For example, 72 hours after injection of a liposomal formulation in a spontaneous mouse mammary carcinoma model, 3 μg of prednisolone per gram of tumor tissue was recovered, whereas no drug was detectable after injecting the free form. nih.gov

The targeted delivery of Prednisolone phosphate via liposomes has shown potent antitumor effects in various preclinical models. utwente.nl In murine models of B16.F10 melanoma and C26 colon carcinoma, liposomal PLP inhibited tumor growth in a dose-dependent manner. nih.gov A single or weekly dose of 20 mg/kg resulted in 80% to 90% tumor growth inhibition, whereas the free form of the drug was completely ineffective under the same low-frequency treatment schedule, even at a higher dose. nih.gov

The antitumor activity is linked to the long-circulating properties of the liposomes, which enable drug accumulation in the tumor tissue via the EPR effect. semanticscholar.orgresearchgate.net Studies have shown that short-circulating liposomes containing the same dose of PLP did not inhibit tumor growth, highlighting the importance of prolonged circulation for efficacy. nih.gov The mechanism of action is not due to direct cytotoxicity on tumor or endothelial cells but is attributed to the modulation of the tumor microenvironment, particularly the inhibition of pro-angiogenic factors produced by tumor-associated macrophages (TAMs). semanticscholar.orgnih.gov Treatment with liposomal PLP leads to the development of necrotic areas in the tumor core, a sign of its therapeutic impact. nih.govresearchgate.net Research in a clinically relevant transgenic mouse model developing spontaneous breast carcinomas further confirmed that liposomal prednisolone was significantly more active than the free drug in inhibiting tumor growth. nih.gov

Tumor Growth Inhibition by Liposomal Prednisolone Phosphate in Preclinical Models

| Tumor Model | Treatment | Key Finding | Source |

|---|---|---|---|

| B16.F10 Melanoma & C26 Colon Carcinoma | Liposomal PLP (20 mg/kg, single/weekly) | ~80-90% tumor growth inhibition. | nih.gov |

| B16.F10 Melanoma & C26 Colon Carcinoma | Free PLP (up to 50 mg/kg) | Completely ineffective at the same treatment frequency. | nih.govresearchgate.net |

| C26 Colon Carcinoma | Liposomal PLP vs. Short-circulating Liposomal PLP | Long-circulating liposomes reduced tumor volume by 71 ± 7%; short-circulating liposomes had no significant effect. | nih.govresearchgate.net |

| Spontaneous Mammary Carcinoma (Mouse) | Liposomal PLP vs. Free PLP | Liposomal formulation was significantly more active in inhibiting tumor growth. | nih.gov |

Liposomes containing Prednisolone phosphate are readily taken up by macrophages. mdpi.complos.org The specific formulation of the liposome (B1194612) dictates its interaction with and uptake by these immune cells. mdpi.com For instance, while PEGylated liposomes are designed to avoid rapid uptake to prolong circulation, they are still internalized by phagocytic cells at pathological sites. universiteitleiden.nlutwente.nl In contrast, specific macrophage-targeting liposomes can be designed for more efficient uptake. universiteitleiden.nlmdpi.com

Once internalized by macrophages, the liposomal drug can modulate cellular functions. In vitro studies show that liposomes are engulfed by macrophages without causing cell death. plos.org The encapsulated glucocorticoid can then alter the macrophage phenotype. utwente.nl Research indicates that liposomal glucocorticoids primarily act on macrophages, driving their polarization from a pro-inflammatory M1 state to a more anti-inflammatory M2 phenotype. utwente.nl In the context of experimental arthritis, liposomal PLP treatment strongly suppressed M1 markers like TNF-α, IL-1β, and IL-6 in synovial lining macrophages. plos.org This targeted action on macrophages is a key mechanism behind the enhanced therapeutic effects seen with liposomal formulations. utwente.nlsemanticscholar.org

The zebrafish embryo has emerged as a valuable in vivo model for visualizing the biodistribution of liposomes and assessing the therapeutic ratio of encapsulated drugs like Prednisolone phosphate. universiteitleiden.nlmdpi.comnih.gov Its optical transparency allows for real-time imaging of fluorescently labeled liposomes. mdpi.com

Studies using zebrafish have compared different liposomal formulations. PEGylated liposomes were observed to remain in circulation for extended periods, whereas novel formulations, termed AmbiMACs, were developed to selectively target macrophages. mdpi.comresearchgate.net Upon inducing localized inflammation via laser wounding, both types of liposomes were shown to accumulate near the injury site. mdpi.comresearchgate.net

Liposomal PLP Studies in Zebrafish Inflammation Model

| Liposome Type | Biodistribution | Macrophage Uptake | Effect on Inflammation | Systemic Effect | Source |

|---|---|---|---|---|---|

| PEGylated | Remained in circulation for long periods. | Low (~6% of macrophages). | Increased potency of PLP. | Attenuated activation of glucocorticoid-responsive genes. | universiteitleiden.nlmdpi.com |

| AmbiMACs (Macrophage-targeting) | Selectively targeted macrophages. | High; efficiency increases with higher DSPG content. | Increased potency of PLP. | Reduced inhibitory effect on tissue regeneration (similar to PEGylated). | mdpi.comresearchgate.net |

Controlled Release Formulations

Beyond liposomes, other controlled-release systems for prednisolone and its phosphate ester have been explored to provide sustained drug delivery. These formulations aim to release the drug over an extended period, which can improve therapeutic outcomes and patient compliance. scitechnol.combspublications.net

One approach involves the formulation of microspheres. Prednisolone sodium phosphate has been successfully prepared as microspheres using polymers like chitosan (B1678972) and sodium tripolyphosphate through an ion gelation method. scitechnol.com In vitro studies of these microspheres in a phosphate buffer (pH 7.4) demonstrated that drug release decreased as the concentration of the polymer increased, indicating that the release rate can be controlled by adjusting the formulation. scitechnol.com Such microspheres are being investigated for colon-specific drug delivery. scitechnol.comajrbps.com

Another strategy involves injectable, self-curing polymeric systems. An injectable delivery system for prednisolone was developed using poly(methyl methacrylate) particles and hydroxyethyl (B10761427) methacrylate (B99206) as a monomer. nih.gov This system forms a solid implant in situ from which the drug is released in a sustained manner without an initial burst. The swelling kinetics of the cured system followed a Fickian diffusion model, indicating a diffusion-controlled release mechanism. nih.gov These advanced formulations represent potential candidates for effective, long-term controlled drug delivery. scitechnol.com

Microsphere Fabrication and In Vitro Drug Release Kinetics

The encapsulation of Prednisolone sodium phosphate into microspheres represents a significant strategy for developing controlled-release formulations. Researchers have employed various fabrication techniques to this end, with the ionic gelation method and emulsion-based methods being prominent.

In one approach, microspheres were prepared using the ionotropic gelation method, which involves the interaction of chitosan with sodium tripolyphosphate as polymers. scitechnol.com This technique successfully produced spherical microspheres with a smooth surface morphology. scitechnol.com A key finding from this research was the relationship between the polymer concentration and the drug release profile; an increase in the polymer concentration led to a decrease in the in vitro release rate of Prednisolone sodium phosphate. scitechnol.com The particle size for an optimized formulation was found to be 35.5 μm. scitechnol.com

Another method explored is the quasi-emulsion solvent diffusion method, utilizing Eudragit RS 100 as a sustained-release polymer. ijpsr.com This technique yielded microsponges, a type of porous microsphere, with particle sizes ranging from 82.2 ± 15 to 465 ± 12.5 µm. ijpsr.com The drug entrapment efficiency in these formulations was high, falling between 53.38 ± 0.95% and 91.75 ± 1.60%. ijpsr.com

In vitro dissolution studies for these Eudragit-based microsponges were conducted in media of varying pH to simulate transit through the gastrointestinal tract. ijpsr.com The results indicated that drug release could be effectively controlled by the polymer, with cumulative release over 8 hours ranging from 48% to 87%. ijpsr.com Kinetic analysis of the release data suggested that it best fitted a zero-order model. ijpsr.com

The emulsion dehydration technique has also been used to prepare pectin (B1162225) microspheres loaded with prednisolone. jddtonline.infojddtonline.info These were subsequently coated with Eudragit S100 to protect the formulation from premature drug release in the stomach. jddtonline.infojddtonline.info In vitro release studies performed in pH 7.4 phosphate buffer showed a cumulative drug release of 96.89 ± 0.67% for prednisolone, demonstrating the system's capability for release in conditions mimicking the lower gastrointestinal tract. jddtonline.infojddtonline.info

Table 1: Research Findings on Prednisolone Phosphate Microsphere Fabrication and In Vitro Release

| Fabrication Method | Polymers Used | Key Findings | In Vitro Release Characteristics | Reference |

|---|---|---|---|---|

| Ion Gelation | Chitosan, Sodium Tripolyphosphate | Particle size of 35.5 µm; spherical morphology. | Release rate decreased with increased polymer concentration. | scitechnol.com |

| Quasi-Emulsion Solvent Diffusion | Eudragit RS 100 | Particle size of 82.2 to 465 µm; Entrapment efficiency up to 91.75%. | 48-87% cumulative release over 8 hours; followed zero-order kinetics. | ijpsr.com |

| Emulsion Dehydration | Pectin, Eudragit S100 (coating) | Designed for colon targeting. | Cumulative release of 96.89% in pH 7.4 buffer. | jddtonline.infojddtonline.info |

Ocular Insert Development for Sustained Ophthalmic Delivery

Ocular inserts offer a promising platform for achieving sustained delivery of Prednisolone sodium phosphate to the eye, thereby prolonging the drug's residence time and therapeutic effect. scispace.com Various research efforts have focused on developing and characterizing these advanced delivery systems using different polymers and fabrication techniques. nih.govresearchgate.net

One study involved the development of melt-cast ophthalmic inserts using poly (ethylene oxide) (PEO) as the matrix-forming material. nih.gov These inserts, with a 10% w/w drug load of Prednisolone sodium phosphate, were fabricated into small units measuring 4 × 2 × 0.2 mm. nih.gov In vitro studies demonstrated that these inserts significantly enhanced the transmembrane flux of the drug by approximately 3.6-fold compared to control solutions. nih.gov This platform shows promise as an effective noninvasive method for ocular drug delivery. nih.gov

Another approach utilized a solvent-casting technique to prepare ophthalmic inserts, or "ocuserts". researchgate.net In this research, a combination of sodium carboxymethyl cellulose (B213188) (SCMC) and methylcellulose (B11928114) (MC) was used to form the polymeric matrix. researchgate.net A formulation containing 4% SCMC and 1% MC demonstrated sustained release, liberating 97% of the encapsulated drug over a 12-hour period. researchgate.net The release profile was found to follow zero-order kinetics. researchgate.net

More advanced manufacturing methods like hot-melt extrusion (HME) have also been investigated for creating dual-drug loaded inserts containing both Prednisolone Sodium Phosphate (PSP) and Sulfacetamide Sodium (SA). researchgate.net Biocompatible polymers such as polyethylene oxide (PEO), hydroxypropyl cellulose (HPC-HF), and ethylcellulose (EC) were used. researchgate.net The study found that inserts based on HPC-HF and EC extended the release of both drugs compared to PEO-based inserts, which showed immediate release. researchgate.net Ex vivo transcorneal permeation studies using rabbit corneas confirmed that these extended-release inserts slowed the drug's flux compared to immediate-release inserts and commercial eye drops. researchgate.net

Table 2: Research Findings on Prednisolone Phosphate Ocular Insert Development

| Fabrication Method | Polymers Used | Key Findings | In Vitro / Ex Vivo Performance | Reference |

|---|---|---|---|---|

| Melt-Casting | Poly (ethylene oxide) (PEO) | 10% w/w drug load in 4x2x0.2 mm inserts. | ~3.6-fold enhancement in transmembrane flux compared to control. | nih.gov |

| Solvent-Casting | Sodium Carboxymethyl Cellulose (SCMC), Methylcellulose (MC) | Optimized with 4% SCMC and 1% MC. | 97% drug release over 12 hours; followed zero-order kinetics. | researchgate.net |

| Hot-Melt Extrusion (HME) | Hydroxypropyl cellulose (HPC-HF), Ethylcellulose (EC) | Dual-drug formulation with Sulfacetamide Sodium. | Extended drug release compared to PEO-based inserts and commercial drops. | researchgate.net |

Percutaneous Iontophoresis for Transdermal Research Applications

Iontophoresis is a non-invasive technique that utilizes a low-intensity electrical current to facilitate the transport of charged molecules across the skin. nih.govphysio-pedia.com This method is based on the principle of electrostatic repulsion, where an electrode of the same polarity as the drug ion drives the molecule into the underlying tissues. nih.gov For Prednisolone phosphate(2-), which is an anionic (negatively charged) prodrug, the active electrode in an iontophoresis setup would be the cathode (negative electrode). nih.govoup.com

Research applications have demonstrated the potential of iontophoresis to significantly enhance the transdermal delivery of corticosteroids compared to passive diffusion. researchgate.net One study investigated a novel technique termed "ChilDrive (CD)," which combines regional cutaneous hypothermia with iontophoresis to improve drug targeting to synovial fluid. researchgate.net When Prednisolone sodium phosphate was administered transdermally to the knee-joint region of rats, standard iontophoresis increased the area under the curve (AUC) in the synovial fluid by approximately 3-fold over passive delivery. researchgate.net The enhanced CD technique resulted in an AUC that was about 12-fold higher than passive delivery and 4-fold higher than iontophoresis alone. researchgate.net

The efficiency of iontophoretic delivery depends on several factors, including the physicochemical properties of the drug molecule (charge, size, structure) and the parameters of the applied current. mdpi.com By applying an electromotive force, the negatively charged Prednisolone phosphate is repelled from the cathode and driven across the stratum corneum, the primary barrier of the skin. nih.gov This technique allows for controlled, pre-programmed delivery by varying the applied current. researchgate.net Studies on other corticosteroids like dexamethasone (B1670325) phosphate have shown that iontophoresis can create a drug depot within the skin, allowing for sustained release into local tissues. oup.com

Table 3: Research Findings on Percutaneous Iontophoresis of Prednisolone Phosphate

| Study Focus | Delivery Method | Key Findings | Quantitative Enhancement | Reference |

|---|---|---|---|---|

| Drug targeting to synovial fluid | Standard Iontophoresis | Increased drug concentration in synovial fluid compared to passive delivery. | ~3-fold increase in AUC vs. passive delivery. | researchgate.net |

| Drug targeting to synovial fluid | ChilDrive (Iontophoresis + Hypothermia) | Significantly enhanced drug bioavailability in synovial joints. | ~12-fold increase in AUC vs. passive delivery; ~4-fold increase vs. standard iontophoresis. | researchgate.net |

Structure Activity Relationship Sar and Molecular Dynamics Research

Influence of Steroid Core Modifications on Glucocorticoid Receptor Affinity and Activity

The fundamental structure of a glucocorticoid consists of a tetracyclic core: three six-carbon rings and one five-carbon ring. derangedphysiology.com Several structural features of this core are essential for glucocorticoid activity.

The 3-keto group and the 4,5 double bond (Δ4,5) in ring A are critical for both glucocorticoid and mineralocorticoid activities. ingentaconnect.com

An additional double bond at the 1,2 position (Δ1,2) in ring A , as seen in prednisolone (B192156), selectively enhances glucocorticoid activity, leading to a fourfold increase compared to cortisol. fda.gov

Halogenation at the 6α or 9α position dramatically increases receptor binding affinity at the GR. ingentaconnect.comuomustansiriyah.edu.iq For instance, fluorination at the 9α position enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq

Methylation at the 16α position enhances anti-inflammatory activity. fda.gov

Role of Specific Functional Groups in Modulating Biological Activity and Steroid Dynamics

Specific functional groups attached to the steroid backbone play a pivotal role in modulating biological activity and the dynamic behavior of the molecule.

The 11-hydroxyl group: The presence of a hydroxyl group at carbon 11 is crucial for glucocorticoid activity. derangedphysiology.com Prednisone (B1679067), which has a ketone group at this position, must be metabolized in the liver to prednisolone (with a hydroxyl group) to become fully active. derangedphysiology.comacs.org This conversion enhances the molecule's ability to cross cellular membranes, thereby increasing its bioavailability. acs.orgnih.gov Solid-state nuclear magnetic resonance (NMR) studies have shown that the substitution of the keto group with a hydroxyl group increases the motional degrees of freedom of the glucocorticoid, which is correlated with its biological activity. acs.orgnih.gov

The C-3 and C-20 ketone groups: These groups are also considered essential for glucocorticoid activity. fda.gov

The 21-phosphate group: The addition of a phosphate (B84403) ester group, as in prednisolone phosphate, introduces new chemical properties. mdpi.com This modification can enhance solubility and bioavailability. mdpi.comresearchgate.net The phosphate group is linked to the steroid molecule through an ester bond and is hydrolyzed in the body to release the active prednisolone. medchemexpress.commdpi.comresearchgate.net

The 17α-hydroxyl group: This group, along with the 11-hydroxyl and 21-hydroxyl groups, forms specific hydrogen bonds with the glucocorticoid receptor, contributing to binding specificity. ingentaconnect.com

| Functional Group | Position | Importance for Activity |

| Keto Group | C3 | Essential for both glucocorticoid and mineralocorticoid activity. ingentaconnect.com |

| Double Bond | Δ4,5 | Essential for both glucocorticoid and mineralocorticoid activity. ingentaconnect.com |

| Double Bond | Δ1,2 | Selectively increases glucocorticoid activity. fda.gov |

| Hydroxyl Group | C11 | Crucial for glucocorticoid activity; enhances membrane crossing and bioavailability. derangedphysiology.comacs.orgnih.gov |

| Keto Group | C20 | Essential for glucocorticoid activity. fda.gov |

| Phosphate Group | C21 | Enhances solubility and bioavailability. mdpi.comresearchgate.net |

| Hydroxyl Group | C17α | Contributes to binding specificity through hydrogen bonds. ingentaconnect.com |

| Methyl Group | C16α | Enhances anti-inflammatory activity. fda.gov |

| Halogen (e.g., Fluorine) | C6α or C9α | Dramatically increases receptor binding affinity. ingentaconnect.comuomustansiriyah.edu.iq |

Interactions with Biological Membranes and Impact on Ion Permeability

Beyond direct receptor binding, the interaction of prednisolone with biological membranes is a key aspect of its mechanism of action. It is hypothesized that steroids can exert biological activities through non-receptor-mediated mechanisms by altering the physicochemical properties of cell membranes. rsc.org

Molecular dynamics simulations have been employed to study these interactions. Research on the interaction of prednisolone with model lung surfactant monolayers has shown that the drug can affect the structural and dynamical characteristics of the lipid layer, including phase behavior, area per lipid, and diffusion coefficient. researchgate.net The adsorption of prednisolone onto the lung surfactant is crucial for its effectiveness in treating respiratory diseases. researchgate.net

Recent studies combining electrical impedance spectroscopy and molecular dynamics simulations have investigated the effect of prednisolone on the ion permeability of phospholipid bilayers. rsc.org The findings indicate that prednisolone increases the ion permeability of the membrane. rsc.org This is accompanied by a thinning of the bilayer and reduced lipid order. rsc.org The proposed mechanism suggests that prednisolone intercalates between lipids, forming stable interactions with lipid headgroups and interfacial water. This pushes the lipids apart, thereby lowering the energy required for the formation of ion-induced pores. rsc.org

Analytical Methodologies for Prednisolone Phosphate and Its Metabolites

Spectrophotometric Quantification Methods

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a straightforward and cost-effective approach for the quantification of Prednisolone (B192156) phosphate (B84403). These techniques are widely adopted for routine analysis in pharmaceutical quality control.

UV-Visible Spectroscopy Development and Validation

The development of UV-Visible spectrophotometric methods for Prednisolone sodium phosphate has focused on creating simple, accurate, and environmentally friendly procedures. Research has established that Prednisolone sodium phosphate exhibits a maximum absorbance (λmax) at approximately 246 nm. researcher.lifesielc.com This characteristic wavelength is utilized for its quantification in various solvents.

Water is often employed as a solvent, presenting an eco-friendly and economical option. researcher.lifenih.gov Method validation studies have demonstrated linearity over specific concentration ranges, typically from 2 to 12 µg/mL, with high correlation coefficients (R² = 0.999) indicating a strong linear relationship between absorbance and concentration. researcher.lifenih.gov Validation parameters, including precision, repeatability, and reproducibility, have been statistically confirmed. researcher.lifenih.gov For instance, the percentage recovery in these methods has been found to be around 99.80±0.238, confirming the accuracy of the method. researcher.life Furthermore, the stability of the sample solution has been shown to be reliable for up to 10 hours, which is adequate for routine analytical work. researcher.life

| Parameter | Finding | Source(s) |

| Wavelength of Max Absorbance (λmax) | 246 nm | researchgate.net, researcher.life, sielc.com |

| Solvent | Water (100%) | researcher.life, nih.gov |

| Linearity Range | 2 to 12 µg/mL | researcher.life, sielc.com |

| Correlation Coefficient (R²) | 0.999 | researcher.life, nih.gov |

| Accuracy (% Recovery) | 99.80 ± 0.238 | researcher.life |

| Solution Stability | Up to 10 hours | researcher.life |

Application of Quality by Design (QbD) Approaches in Method Development

The principles of Quality by Design (QbD) have been systematically applied to the development of analytical methods for Prednisolone sodium phosphate, aligning with modern pharmaceutical quality standards like the ICH Q8 (R2) guidelines. sielc.comresearchgate.net This approach moves beyond conventional method development by providing a rational, science- and risk-based understanding of how various method parameters can affect the final analytical attributes. sielc.com

In the context of UV-spectrophotometry for Prednisolone sodium phosphate, a QbD approach involves identifying and evaluating a wide range of parameters that could potentially impact the method's performance. researchgate.net Studies have reported varying as many as 17 different parameters, which can be visualized using tools like an Ishikawa (fishbone) diagram. sielc.comresearchgate.net These parameters may include solvent type, sample preparation techniques, wavelength selection, scan speed, and slit width. researchgate.net Through techniques such as principal component analysis, the critical parameters that have the most significant impact on the method's accuracy and reliability are identified. sielc.comresearchgate.net This systematic approach ensures the development of a robust and reliable analytical method. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the detailed analysis of Prednisolone phosphate, allowing for the separation of the prodrug from its metabolites and degradation products.

Reversed-Phase HPLC for Trace Analysis and Stability Studies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the trace analysis and stability assessment of Prednisolone phosphate. An isocratic RP-HPLC method has been developed for the trace analysis of Prednisolone Sodium Phosphate (PSP) and its metabolite Prednisolone (PRE) in cleaning validation samples of pharmaceutical equipment. researchgate.nettandfonline.com This method allows for the rapid quantification of these compounds, typically within 7 minutes, which is critical for controlling cross-contamination and reducing production costs. researchgate.nettandfonline.com

For stability studies, improved stability-indicating RP-HPLC methods have been developed and validated. nih.govacs.org These methods can separate Prednisolone from its related substances and degradation products. nih.govacs.org A typical setup might involve a C18 column with a gradient mobile phase system and UV detection. nih.govacs.org Forced degradation studies are performed to demonstrate the method's ability to provide baseline separation, ensuring that the assay results are specific for the intact drug. nih.govacs.org The robustness of these methods is confirmed by testing the stability of solutions and making slight modifications to chromatographic conditions, such as column temperature. nih.gov

| Method | Column | Mobile Phase | Detection | Application | Source(s) |

| Isocratic RP-HPLC | Phenyl-hexyl | Acetonitrile/Potassium dibasic phosphate (35/65 V/V) | 240 nm | Trace Analysis | researchgate.net, tandfonline.com |

| Gradient RP-HPLC | Phenomenex Gemini C18 | Acetonitrile/Tetrahydrofuran/Water | 254 nm | Stability Studies | nih.gov, acs.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Proteomics-Based Investigations

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique that has been employed in proteomics research to understand the biological effects of Prednisolone. nih.govnih.gov One study utilized a proteomics approach involving fluorogenic derivatization-liquid chromatography-tandem mass spectrometry (FD-LC-MS/MS) to investigate protein alterations in a mouse model of aristolochic acid nephropathy following Prednisolone treatment. nih.govplos.org This powerful analytical method allowed for the identification of 39 altered proteins, revealing that Prednisolone treatment could down-regulate specific glycolysis-related proteins. nih.gov

LC-MS/MS is also a key tool for studying the metabolism of Prednisolone. upf.edu It has been successfully used to identify and characterize a wide range of Prednisolone metabolites in human urine. upf.edu This technology is particularly valuable for glucocorticoids because it overcomes the challenges associated with derivatizing polyoxygenated metabolites, which is often required for analysis by gas chromatography-mass spectrometry (GC-MS). upf.edu The high sensitivity and selectivity of LC-MS/MS provide a more extensive picture of metabolic pathways. upf.eduresearchgate.net

In Vitro Stability and Degradation Pathway Analysis

The in vitro stability of Prednisolone phosphate(2-) is a critical factor in the development of stable pharmaceutical formulations. Degradation of the active substance can lead to loss of potency and the formation of potentially harmful impurities. The primary degradation pathway for prednisolone phosphate in aqueous solutions is the hydrolysis of the phosphate ester group. scitechnol.com This process is significantly influenced by the pH of the solution. humanjournals.com

Stress degradation studies are instrumental in elucidating the degradation pathways and identifying the resulting degradation products. These studies typically involve exposing the drug substance to various harsh conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Under acidic and basic conditions, the degradation of prednisolone phosphate is more pronounced. humanjournals.com For instance, in more acidic and basic environments, the rate of degradation increases. humanjournals.com The principal degradation product resulting from hydrolysis is prednisolone, formed by the cleavage of the phosphate ester. Further degradation can occur, potentially affecting the A-ring of the steroid structure, although this is generally a slower process compared to the hydrolysis of the C17 side-chain. researchgate.net

Thermal degradation studies in aqueous solutions also point towards hydrolysis as the main pathway. researchgate.net In one study, the stability of a 0.5% prednisolone sodium phosphate solution was evaluated at 100°C and pH 7.4, with high-performance liquid chromatography (HPLC) being a suitable method for monitoring the degradation in the presence of its breakdown products. researchgate.net

In the solid state, such as in microsphere formulations, prednisolone sodium phosphate has shown good stability. For example, microspheres prepared with chitosan (B1678972) were found to be stable with no significant change in drug content or physical appearance after storage for two months at 40°C ± 2°C and 75% ± 5% relative humidity (RH). scitechnol.comnih.gov

The following table summarizes the findings from various in vitro stability and degradation studies on prednisolone phosphate:

Table 1: Summary of In Vitro Stability and Degradation of Prednisolone Phosphate| Stress Condition | Key Findings | Primary Degradation Products | Reference |

|---|---|---|---|

| Hydrolysis (Aqueous Solution) | The primary degradation pathway is the hydrolysis of the phosphate ester group. scitechnol.com The rate is dependent on the hydrogen-ion concentration. researchgate.net | Prednisolone | scitechnol.comresearchgate.net |

| Acid/Base Stress | Degradation is more significant in highly acidic and basic environments. humanjournals.com | Prednisolone and other related substances. | humanjournals.com |

| Thermal Stress (Aqueous Solution) | At elevated temperatures (e.g., 100°C), hydrolysis of the phosphate group is the main degradation pathway. researchgate.net | Prednisolone | researchgate.net |

| Thermal Stress (Solid State) | Microsphere formulations stored at 40°C ± 2°C and 75% ± 5% RH for two months showed good stability. scitechnol.comnih.gov | Not specified, but drug content remained stable. | scitechnol.comnih.gov |

| Oxidative Stress | Information not available in the provided search results. | Not available | |

| Photolytic Stress | Information not available in the provided search results. | Not available |

Drug-Excipient Compatibility Studies

Ensuring the compatibility of Prednisolone phosphate(2-) with various pharmaceutical excipients is essential for developing stable and effective dosage forms. Incompatibility can lead to physical and chemical changes in the drug product, affecting its performance and safety. Various analytical techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC), are commonly employed to assess drug-excipient interactions.

Studies have been conducted to evaluate the compatibility of prednisolone phosphate with a range of excipients used in different formulations, from oral solutions and tablets to ophthalmic preparations and controlled-release microspheres.

In the context of microsphere formulations for controlled drug delivery, prednisolone sodium phosphate has been found to be compatible with polymers like chitosan and sodium tripolyphosphate. scitechnol.comresearchgate.net FTIR and DSC analyses of physical mixtures of the drug and these polymers revealed no significant interactions, indicating their suitability for use in these formulations. scitechnol.comresearchgate.net Similarly, compatibility has been demonstrated with Eudragit RS100, a polymer used in the preparation of microsponges for colon-specific drug delivery, with FTIR studies confirming the absence of interaction. ijpsr.com

For oral formulations, compatibility with polymers such as polyvinyl alcohol (PVA) has been assessed. FTIR analysis of electrospun nanofibers containing prednisolone sodium phosphate and PVA showed no chemical interaction between the drug and the polymer. mdpi.com In the development of oral gels, prednisolone has been found to be compatible with gelling agents like Methylcellulose (B11928114), Carbopol 940p, and Hydroxypropyl methylcellulose (HPMC), as confirmed by DSC and FTIR studies. humanjournals.com

Ophthalmic formulations often contain preservatives and other excipients. For instance, some prednisolone sodium phosphate eye drops contain benzalkonium chloride as a preservative. medicines.org.ukbausch.com However, it is noted that in the absence of specific compatibility studies, mixing with other medicinal products should be avoided. medicines.org.uk

The following table provides a summary of drug-excipient compatibility studies for prednisolone phosphate:

Table 2: Drug-Excipient Compatibility of Prednisolone Phosphate| Excipient | Analytical Method | Outcome | Reference |

|---|---|---|---|

| Chitosan | FTIR, DSC | Compatible; no interaction observed. | scitechnol.comresearchgate.net |

| Sodium Tripolyphosphate | FTIR, DSC | Compatible; no interaction observed. | scitechnol.comresearchgate.net |

| Polyvinyl alcohol (PVA) | FTIR | Compatible; no chemical interaction detected. | mdpi.com |

| Eudragit RS100 | FTIR | Compatible; no interaction observed. | ijpsr.com |

| Methylcellulose | DSC, FTIR | Compatible; no significant change in melting endotherm. | humanjournals.com |

| Carbopol 940p | DSC, FTIR | Compatible; no significant change in melting endotherm. | humanjournals.com |

| Hydroxypropyl methylcellulose (HPMC) | DSC, FTIR | Compatible; no significant change in melting endotherm. | humanjournals.com |

| Benzalkonium chloride | Mentioned as a preservative in formulations. | Used in formulations, but specific compatibility data not detailed. | medicines.org.ukbausch.com |

Preclinical Research Models for Mechanistic and Pharmacodynamic Studies

Rodent Models of Inflammatory and Autoimmune Conditions

Rodent models are instrumental in evaluating the anti-inflammatory and immunomodulatory properties of prednisolone (B192156) phosphate (B84403).

Experimental Arthritis Models for Glucocorticoid Effects

In rat models of adjuvant-induced arthritis (AIA), a condition that mimics human rheumatoid arthritis, the efficacy of prednisolone phosphate has been significantly enhanced through liposomal encapsulation. nih.gov A single intravenous injection of liposomal prednisolone phosphate (PLP) at a dose of 10 mg/kg resulted in a complete remission of the inflammatory response for nearly a week. nih.gov In stark contrast, the same dose of free, unencapsulated PLP did not reduce inflammation. nih.gov This pronounced therapeutic benefit is attributed to the preferential accumulation of the long-circulating liposomes in the inflamed joints. nih.gov Evidence suggests that this targeted delivery is the primary mechanism for the enhanced effect, ruling out other factors like splenic accumulation or prolonged circulation of prednisolone. nih.gov

Similarly, in a murine collagen-induced arthritis (CIA) model, another well-accepted model for human rheumatoid arthritis, a nitric-oxide releasing derivative of prednisolone, NCX-1015, demonstrated superior anti-inflammatory activity compared to the parent compound. pnas.org Dosing with NCX-1015 significantly reduced all measured parameters of inflammation. pnas.org Furthermore, liposomal formulations of dexamethasone (B1670325), another glucocorticoid, have also shown effectiveness in animal models of collagen-induced and antigen-induced arthritis. clinexprheumatol.org

Investigations into Metabolic Perturbations in Glucocorticoid-Treated Mouse Models

Chronic administration of glucocorticoids like prednisolone is known to cause metabolic disturbances. Studies in mice have been crucial in understanding these effects. Chronic treatment with prednisolone in mice has been shown to increase fasting blood glucose and plasma insulin (B600854) levels, suggesting reduced insulin sensitivity of hepatic glucose production. oup.com These mice also exhibit a phenotype in the fed state that resembles fasting, with lower blood glucose and higher plasma free fatty acids. oup.com Furthermore, the normal metabolic transition from a fed to a fasting state is perturbed in prednisolone-treated mice. oup.com

In diet-induced obese mice, the metabolic dysfunction induced by glucocorticoids is exacerbated. nih.gov The combination of obesity and dexamethasone treatment leads to synergistic and significant effects on fasting glucose, insulin resistance, and hepatic steatosis. nih.govresearchgate.net This is associated with an increased expression of the lipolytic enzyme adipose triglyceride lipase. nih.gov Interestingly, while continuous administration of prednisone (B1679067) in the mdx mouse model of Duchenne muscular dystrophy initially improves muscle strength, long-term treatment leads to a deterioration of both muscle and cardiac function, along with increased cardiac fibrosis. nih.gov

Effects on Glycolysis and Renal Pathology in Nephropathy Models

The effects of prednisolone on renal pathology and associated metabolic pathways have been investigated in mouse models of nephropathy. In a model of aristolochic acid nephropathy (AAN), treatment with prednisolone improved tubulointerstitial damage. nih.gov Proteomic analysis of kidney homogenates from these mice revealed that prednisolone treatment led to a decrease in several glycolysis-related proteins, including glyoxalase 1 (GLO1), fructose-bisphosphate aldolase (B8822740) B, and triosephosphate isomerase. nih.gov This was accompanied by a reduction in urinary levels of methylglyoxal (B44143) and its metabolite D-lactate. nih.gov These findings suggest that the renal protective effect of prednisolone in this model may be linked to the downregulation of GLO1 and a subsequent reduction in methylglyoxal derived from glycolysis. nih.gov

In a murine model of acute renal allograft rejection, liposomal delivery of prednisolone demonstrated improved efficacy. nih.gov The liposomal formulation led to increased accumulation of the drug in the allograft, induced the expression of the glucocorticoid-responsive gene Fkbp5, and reduced the number of macrophages and T-lymphocytes within the graft. nih.gov This resulted in reduced interstitial inflammation and tubulitis, and improved allograft perfusion as observed through functional magnetic resonance imaging. nih.gov

Zebrafish Models for Pharmacodynamic and Biodistribution Evaluation

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the pharmacodynamics and biodistribution of drugs, including prednisolone phosphate. nih.govmdpi.comnih.govacs.org The optical transparency of zebrafish embryos allows for real-time visualization of fluorescently labeled drug carriers, such as liposomes, providing insights into their circulation, cellular interactions, and tissue accumulation. mdpi.comresearchgate.net

In a zebrafish model of inflammation induced by laser wounding, two types of liposomal formulations of prednisolone phosphate (PLP) were evaluated: PEGylated liposomes and a novel formulation termed AmbiMACs. nih.govmdpi.com PEGylated liposomes exhibited prolonged circulation, while AmbiMACs were selectively targeted to macrophages. nih.govmdpi.com Both liposomal types accumulated at the site of injury. mdpi.com Encapsulation of PLP in both formulations increased its potency in inhibiting the inflammatory response. mdpi.com Notably, liposomal encapsulation reduced the inhibitory effect of PLP on tissue regeneration, a known side effect of glucocorticoids. nih.govmdpi.com Furthermore, PEGylated liposomes attenuated the systemic activation of glucocorticoid-responsive gene expression. nih.govmdpi.com These findings in the zebrafish model demonstrate that liposomal formulations can improve the therapeutic ratio of prednisolone phosphate by enhancing its anti-inflammatory effects at the target site while reducing systemic side effects. nih.govmdpi.com

In Vitro Cell Culture Models for Receptor Binding, Gene Expression, and Cellular Transport Studies

In vitro cell culture systems are indispensable for detailed mechanistic studies of prednisolone phosphate at the cellular and molecular level.

Human skeletal muscle cells (myotubes) have been used to investigate the effects of prednisolone on gene expression. physiology.org Treatment of normal human myotubes with prednisolone resulted in significant changes in the expression of 483 genes, with 252 genes being upregulated and 231 downregulated. physiology.org Functional clustering of these genes revealed involvement in various biological processes, including apoptosis, immune response, transcription regulation, and muscle structure development. physiology.org Interestingly, a significant overlap was observed between the genes regulated by prednisolone and those regulated by the mineralocorticoid receptor agonist, aldosterone, suggesting that prednisolone can act as both a glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) agonist in these cells. physiology.org

In the context of cancer, the CCRF-CEM human lymphoblastic leukemia cell line has been used to study the effects of prednisolone on cell metabolism and gene expression. euc.ac.cy These studies have shown that high concentrations of prednisolone can inhibit glucose uptake. euc.ac.cy In adult acute lymphoblastic leukemia (ALL) cells, in vitro culture with prednisolone was found to increase the expression of the BCL-2 protein, which is associated with resistance to glucocorticoid-induced apoptosis, suggesting a potential mechanism of drug resistance. nih.gov

Cellular transport studies often utilize Caco-2 cell monolayers, a model for the intestinal epithelium, and MDCK-MDR1 cells, which overexpress the P-glycoprotein (P-gp) efflux pump. Dipeptide prodrugs of prednisolone, such as valine-valine-prednisolone (VVP), have been shown to have significantly higher permeability across MDCK-MDR1 cells compared to prednisolone itself. nih.gov This indicates that such prodrugs can bypass P-gp mediated efflux, a common mechanism of drug resistance. nih.gov Furthermore, these prodrugs demonstrate high affinity for peptide transporters, suggesting a targeted uptake mechanism. nih.gov

Comparative Pharmacokinetic Studies of Prednisolone Prodrugs in Animal Systems

To improve the oral bioavailability and therapeutic efficacy of prednisolone, various prodrugs have been synthesized and evaluated in animal models.

In rats, the oral administration of stereoisomeric dipeptide prodrugs of prednisolone, such as L-Val-D-Val-prednisolone (LDP) and D-Val-L-Val-prednisolone (DLP), resulted in significantly higher systemic concentrations compared to prednisolone. jscimedcentral.com The area under the plasma concentration-time curve (AUC) for LDP and DLP was approximately 1.6 and 2.1-fold higher, respectively, than that of prednisolone. jscimedcentral.com This improved systemic exposure is likely due to a combination of factors including higher intestinal permeability, circumvention of P-gp efflux, and recognition by peptide transporters. jscimedcentral.com

The table below summarizes the oral pharmacokinetic parameters of prednisolone and its prodrugs in rats. jscimedcentral.com

| Compound | AUC (μmol*min/L) | Cmax (μmol/L) | Tmax (min) |

| Prednisolone | 720 ± 159 | 5.1 ± 0.2 | 40 ± 9 |

| LDP | 1166 ± 175 | 8 ± 3 | 40 ± 9 |

| DLP | 1532 ± 348 | 8 ± 2 | 35 ± 9 |

Data is presented as mean ± standard deviation.

Pharmacokinetic studies have also been conducted in other animal species. In dogs, oral administration of prednisone is rapidly converted to its active metabolite, prednisolone. frontiersin.org In alpacas, the oral bioavailability of prednisolone was found to be low (13.7%). researchgate.net Comparative pharmacokinetic data across different species is crucial for interspecies scaling and predicting human pharmacokinetics.

The table below presents a comparison of pharmacokinetic parameters for prednisolone in various large animal species. researchgate.net

| Species | Bioavailability (%) |

| Alpaca | 13.7 |

| Sheep | 85 |

| Cattle | - |

| Horse | - |

Data for cattle and horse not specified in the provided source.

Q & A

Basic: What analytical methods are recommended for assessing purity and impurity profiles in prednisolone phosphate(2-) formulations?

Answer:

High-performance liquid chromatography (HPLC) with UV detection is the standard method for quantifying impurities, such as Prednisolone Impurity 14 (RRT 2.37). Stability-indicating assays should be validated under forced degradation conditions (acid/alkali hydrolysis, oxidation, thermal stress) to identify degradation pathways. Relative Retention Time (RRT) thresholds (e.g., ≤0.1%) must align with pharmacopeial guidelines . For novel impurities lacking toxicological data, researchers should conduct accelerated stability studies and reference ICH Q3B guidelines for qualification thresholds.

Advanced: How should researchers resolve contradictions between in vitro and in vivo anti-inflammatory efficacy data for prednisolone phosphate(2-)?

Answer:

Discrepancies often arise from differences in bioavailability and metabolic activation. In vitro models (e.g., LPS-stimulated macrophages) may not account for corneal permeability limitations in ocular formulations. To reconcile

- Use ex vivo corneal penetration assays (e.g., Franz diffusion cells) to quantify drug permeation .

- Validate in vivo efficacy via murine models of uveitis, correlating aqueous humor drug levels with cytokine suppression (IL-6, TNF-α) .

- Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro potency (IC50) and in vivo exposure metrics (AUC) .

Basic: What pharmacological mechanisms explain the anti-inflammatory activity of prednisolone phosphate(2-)?

Answer:

Prednisolone phosphate(2-) acts via glucocorticoid receptor (GR) binding, inhibiting phospholipase A2 and reducing prostaglandin synthesis. It suppresses leukocyte migration by downregulating adhesion molecules (ICAM-1) and induces lymphocyte apoptosis. In ocular models, 0.5% w/v solutions reduce polymorphonuclear leukocyte infiltration by 5.1% in inflamed corneas . Researchers should confirm receptor binding affinity (e.g., GRα isoform specificity) using competitive radioligand assays .

Advanced: What methodological safeguards are essential when evaluating teratogenic risks of prednisolone phosphate(2-) given conflicting epidemiological data?

Answer:

Key considerations:

- Species-specific metabolism : Rodent models (e.g., cleft palate in mice) may overestimate human risk due to divergent GR expression patterns. Use human placental perfusion models to assess fetal exposure .

- Confounder control : Retrospective cohort studies must adjust for maternal comorbidities (e.g., autoimmune diseases) and concomitant medications via multivariate regression .

- Dose equivalence : Translate animal doses to human equivalents using body surface area normalization, ensuring relevance to clinical exposure levels (e.g., 15mg/5mL oral solutions) .

Basic: How should stability studies for prednisolone phosphate(2-) solutions be designed to mitigate degradation?

Answer:

Design protocols should include:

- Forced degradation : Expose formulations to UV light, pH extremes (2.0–9.0), and elevated temperatures (40°C/75% RH) to identify labile functional groups (e.g., phosphate ester hydrolysis) .

- Container compatibility : Test leachables from polypropylene containers using LC-MS, focusing on surfactants like benzalkonium chloride .

- Real-time stability : Monitor impurity growth at 2°–8°C (recommended storage) over 24 months, with interim checks at 3, 6, and 12 months .

Advanced: How can pharmacokinetic variability in ocular absorption be minimized during preclinical testing?

Answer:

Strategies to reduce variability:

- Corneal integrity assessment : Use fluorescein staining or OCT imaging to exclude subjects with epithelial defects, which artificially enhance drug penetration .

- Dosing protocol standardization : Administer drops at fixed intervals (e.g., every 15 minutes for 1 hour) and blot excess fluid to prevent nasolacrimal drainage .

- Tear film analysis : Measure precorneal residence time with gamma scintigraphy and adjust viscosity using hydroxypropyl methylcellulose .

Basic: What are the critical parameters for validating prednisolone phosphate(2-) bioanalytical assays in plasma?

Answer:

Validate per FDA guidelines:

- Linearity : 1–100 ng/mL range with R² ≥0.98.

- Recovery : ≥80% via protein precipitation (acetonitrile) or solid-phase extraction.

- Matrix effects : Assess ion suppression/enhancement using post-column infusion in LC-MS/MS .

Advanced: How can researchers address the lack of toxicological data for novel prednisolone phosphate(2-) impurities?

Answer:

For impurities like Prednisolone Impurity 14:

- Read-across analysis : Compare structural analogs (e.g., dexamethasone-related degradants) using ToxTree or OECD QSAR Toolbox .

- Genotoxicity screening : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in human lymphocytes .

- Threshold of Toxicological Concern (TTC) : Apply ICH M7 limits (≤1.5 μg/day for carcinogens) if mutagenicity is unknown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.